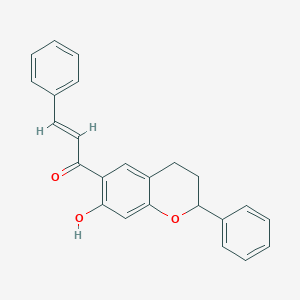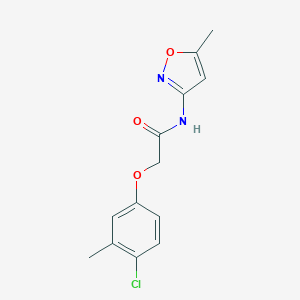
1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one, also known as Hesperitin chalcone, is a naturally occurring flavonoid found in citrus fruits. It has been studied extensively for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. In
Mécanisme D'action
The mechanism of action of 1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one chalcone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, as well as to activate antioxidant pathways that protect cells from oxidative damage.
Biochemical and Physiological Effects
1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one chalcone has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may help to slow or stop the progression of cancer. In addition, it has been found to have neuroprotective effects, which may help to prevent or treat neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one chalcone has several advantages for lab experiments. It is a naturally occurring compound that is readily available, and it can be synthesized in high purity. It has also been extensively studied, making it a well-characterized compound. However, there are also limitations to its use in lab experiments. It has a relatively low solubility in water, which can limit its bioavailability and make it difficult to work with in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several directions for future research on 1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one chalcone. One area of interest is its potential use as a cancer treatment. Further studies are needed to determine its efficacy and safety in humans, as well as to elucidate its mechanism of action. Another area of interest is its potential use in the treatment of neurodegenerative disorders. Studies are needed to determine its effects on cognitive function and to identify the mechanisms underlying its neuroprotective effects. Finally, further studies are needed to optimize the synthesis method of 1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one chalcone and to develop new methods for its delivery and formulation.
Méthodes De Synthèse
1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one chalcone can be synthesized through a reaction between hesperetin and benzaldehyde in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product, and it has been successfully scaled up for industrial production.
Applications De Recherche Scientifique
1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one chalcone has been studied extensively for its potential therapeutic properties. It has been shown to have antioxidant and anti-inflammatory effects, which may help to reduce the risk of chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. In addition, it has been found to have anti-cancer properties, making it a potential candidate for cancer treatment.
Propriétés
Formule moléculaire |
C24H20O3 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(E)-1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C24H20O3/c25-21(13-11-17-7-3-1-4-8-17)20-15-19-12-14-23(18-9-5-2-6-10-18)27-24(19)16-22(20)26/h1-11,13,15-16,23,26H,12,14H2/b13-11+ |
Clé InChI |
PQJJUGDLEZTYRQ-ACCUITESSA-N |
SMILES isomérique |
C1CC2=CC(=C(C=C2OC1C3=CC=CC=C3)O)C(=O)/C=C/C4=CC=CC=C4 |
SMILES |
C1CC2=C(C=C(C(=C2)C(=O)C=CC3=CC=CC=C3)O)OC1C4=CC=CC=C4 |
SMILES canonique |
C1CC2=CC(=C(C=C2OC1C3=CC=CC=C3)O)C(=O)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-3-(4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283904.png)
![6-Amino-4-(2-methylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283905.png)
![6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283906.png)
![6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283907.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283909.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
![6-Amino-3-(2-naphthyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283912.png)
![6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283914.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)

![2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate](/img/structure/B283927.png)